Home > Products > Screening Compounds P145918 > 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide - 313380-57-3

2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Catalog Number: EVT-2887810
CAS Number: 313380-57-3
Molecular Formula: C16H17N5O3S
Molecular Weight: 359.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] In studies, it exhibited an IC50 value of 23.5 nM and demonstrated moderate antihyperglycemic activity compared to the standard drug Linagliptin. [] Further research indicates (R)-40 effectively improved the pathological state in diabetic mice models. []

Relevance: While (R)-40 shares the core purine-2,6-dione structure with 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, it features distinct substitutions. The presence of the 3-aminopiperidine group at the 8-position and the (R)-configured benzonitrile substituent at the N-1 position differentiates (R)-40, contributing to its specific DPP-IV inhibitory activity. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: MRE2028F20 acts as a potent and selective antagonist for the human A2B adenosine receptor (AR). [] It exhibits a binding affinity (Ki) of 38 nM for the hA2B receptor, with minimal activity at other AR subtypes (hA1, hA2A, hA3). []

Relevance: Although structurally distinct from 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, MRE2028F20 falls under the broader category of xanthine derivatives, sharing the core purine-2,6-dione moiety. [] The presence of the 1,3-dipropyl and 3,4-dimethoxyphenyl substituents significantly influences MRE2028F20's selectivity and potency for the A2B adenosine receptor. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 serves as a highly potent and selective antagonist for the human A2B adenosine receptor. [, ] Its binding affinity (Ki) for the hA2B receptor is 5.5 nM, demonstrating excellent selectivity over other AR subtypes. [] Studies employing [3H]MRE 2029-F20 as a radioligand confirmed the presence and functional coupling of A2B receptors in neutrophils and lymphocytes, highlighting its utility in studying these receptors. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 exhibits potent and selective antagonism towards the human A2B adenosine receptor. [] It demonstrates a Ki value of 12 nM for the hA2B receptor, exhibiting high selectivity over other AR subtypes (hA1, hA2A, hA3). []

Relevance: As with 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, MRE2030F20 is a member of the xanthine derivative family, sharing the fundamental purine-2,6-dione structure. [] The specific arrangement of 1,3-dipropyl groups, the 3,4-dimethoxyphenyl substituent, and the oxy-acetamide linker distinguishes MRE2030F20, contributing to its potent and selective interaction with the A2B adenosine receptor. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S serves as a highly selective antagonist radioligand for the adenosine A2A receptor. [] This radioligand exhibits high affinity (Kd = 7.1 nM) and limited capacity (Bmax = 1.3 pmol/mg protein) for the adenosine A2A receptor in rat striatal membranes. []

Relevance: While structurally distinct from 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, [3H]Kf17837S falls under the broader category of xanthine derivatives, sharing the core purine-2,6-dione moiety. [] The presence of the 3,4-dimethoxystyryl and 1,3-dipropyl substituents on the xanthine core contributes to its high selectivity and affinity for the adenosine A2A receptor. []

8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene

Compound Description: This compound serves as a reactant in cascade reactions with 3-cyanopyridine-2(1H)-thiones and 3-cyanopyridine-2(1H)-thiolates to create penta- and hexacyclic heterocyclic systems. [, ]

Relevance: Although not directly derived from the purine core of 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene shares a notable structural similarity. Both compounds feature a 2-phenylethyl substituent, highlighting a potential common synthetic intermediate or scaffold. [, ]

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted with a pyrazole ring at position 8, were synthesized and evaluated for their antioxidant and anti-inflammatory properties. [] Compounds with a phenylalyl radical at position 7 exhibited the highest efficacy in inhibiting lipid peroxidation and demonstrated significant soybean LOX inhibition. []

Relevance: This series shares the core xanthine (purine-2,6-dione) structure with 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, indicating a common structural motif. [] The presence of the pyrazole ring at position 8 and various substitutions at positions 1, 3, and 7 highlights the structural diversity within this class of compounds and their potential for diverse biological activities. []

Compound Description: Compound 1, containing a chalcogenamide group, exhibited potential weight-loss properties in a study focusing on pharmacorrection medications for obesity treatment. [] Administered to rats fed a high-fat diet, Compound 1 significantly reduced body weight, demonstrating its potential as an anti-obesity agent. []

Relevance: While structurally dissimilar to 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide, Compound 1's inclusion in a study investigating pharmacorrection for obesity treatment suggests a shared research interest in targeting metabolic disorders. [] This highlights the exploration of diverse chemical structures for potential therapeutic benefits in similar applications.

Overview

2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound characterized by a purine core with various substituents. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.

Source

The compound can be synthesized through multi-step organic reactions, which involve the construction of its purine structure and the incorporation of various functional groups. Sources of information regarding its synthesis and properties include chemical databases and research articles focused on purine derivatives.

Classification

This compound belongs to the class of purine derivatives, which are known for their biological significance, particularly in nucleic acid metabolism and cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide typically involves several key steps:

  1. Preparation of the Purine Core: The initial step involves synthesizing the purine backbone through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of the chlorophenylmethyl group is achieved via nucleophilic substitution. This step is crucial for modifying the biological activity of the compound.
  3. Alkylation: Dimethyl groups are added through alkylation reactions, enhancing the stability and reactivity of the compound.
  4. Amide Coupling: Finally, the phenylethylacetamide moiety is introduced using amide coupling techniques, which are essential for forming the final product.

Technical Details

The reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide features a purine ring system with various substituents that confer unique properties. The presence of a sulfanyl group introduces significant reactivity.

Data

The molecular formula can be represented as C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of approximately 364.43 g/mol. The structural complexity rating is high due to the multiple functional groups present.

Chemical Reactions Analysis

Types of Reactions

The compound can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert carbonyl groups into alcohols using reducing agents such as lithium aluminum hydride.
  3. Nucleophilic Substitution: This allows for further functionalization of the aromatic ring or modifications to the purine core.

Technical Details

These reactions can be conducted under varying conditions depending on desired outcomes, such as temperature control and choice of solvents.

Mechanism of Action

Process

The mechanism of action for 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide is primarily linked to its interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that similar compounds exhibit antitumor activity by inhibiting specific kinases involved in cancer progression. The exact mechanism may vary based on substituents and their interactions with biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in polar solvents due to its functional groups. Its melting point and boiling point would require empirical determination through experimental methods.

Chemical Properties

Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like sulfanyl and carbonyls. Stability under various pH conditions can also be assessed through stability studies.

Applications

Scientific Uses

The potential applications of 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide span several areas:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases.
  2. Biochemical Research: Used as a tool compound in studies related to purine metabolism and enzyme inhibition.
  3. Drug Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.

Properties

CAS Number

313380-57-3

Product Name

2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetamide

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4

InChI

InChI=1S/C16H17N5O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-9-11(17)22)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,17,22)(H,19,23,24)

InChI Key

DVCOGALKZXBHNM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.